2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzylidene group, a hydrazinyl linkage, and an oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce hydrazine derivatives, and substitution reactions can lead to various substituted benzylidene compounds.
Scientific Research Applications
2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2,3-dichlorophenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide exhibits unique chemical properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct biological activities and reactivity profiles, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H13Cl2N3O2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-4-2-3-5-14(10)20-15(22)16(23)21-19-9-11-6-7-12(17)13(18)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
InChI Key |
BNGMSSFUBVRMGG-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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